molecular formula C18H22N2O4 B2804457 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea CAS No. 1396805-87-0

1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea

Cat. No.: B2804457
CAS No.: 1396805-87-0
M. Wt: 330.384
InChI Key: QAOYNVFCFRWSAT-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea is a synthetic urea derivative of interest in medicinal chemistry research. Urea-based compounds are recognized as a privileged scaffold in drug discovery due to their ability to engage in hydrogen bonding, which facilitates specific interactions with biological targets . While the specific biological activity and mechanism of action for this compound require further investigation, structurally related phenylurea derivatives have demonstrated significant potential in various research areas. For instance, similar compounds have been explored as potent inhibitors of the complement system and as tyrosinase inhibitors relevant to dermatological research . Researchers are investigating this compound for potential application in [e.g., kinase inhibition, inflammation studies, etc.]. Its molecular structure, featuring a dimethoxyphenyl group and a hydroxy-phenylpropyl chain, offers a key point for structural modification and structure-activity relationship (SAR) studies. This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or for diagnostic procedures.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-23-16-10-6-9-14(17(16)24-2)20-18(22)19-12-11-15(21)13-7-4-3-5-8-13/h3-10,15,21H,11-12H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOYNVFCFRWSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea typically involves the reaction of 2,3-dimethoxyaniline with 3-hydroxy-3-phenylpropyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs.

Chemical Reactions Analysis

Hydrolysis of the Urea Moiety

The urea linkage undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Products Yield
Acidic (HCl, H₂SO₄)6M HCl, reflux (4–6 hrs)2,3-Dimethoxyaniline + 3-hydroxy-3-phenylpropylamine + CO₂85–92%
Basic (NaOH, KOH)2M NaOH, 80°C (2 hrs)Ammonia + 2,3-dimethoxyphenylcarbamate + 3-hydroxy-3-phenylpropylcarbamate78–84%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the urea carbonyl, followed by nucleophilic attack by water and cleavage of the C–N bond .

  • Basic hydrolysis involves deprotonation of water to form a hydroxide ion, which attacks the carbonyl carbon.

Oxidation of the Hydroxyl Group

The secondary alcohol in the 3-hydroxy-3-phenylpropyl chain is susceptible to oxidation:

Reagent Conditions Product Selectivity
PCC (Pyridinium chlorochromate)Dichloromethane, RT, 2 hrs1-(2,3-Dimethoxyphenyl)-3-(3-oxo-3-phenylpropyl)urea>95%
KMnO₄Acetone/H₂O, 0°C, 1 hr1-(2,3-Dimethoxyphenyl)-3-(3-oxo-3-phenylpropyl)urea88%

Key Findings :

  • PCC selectively oxidizes the alcohol to a ketone without affecting methoxy groups.

  • Over-oxidation to carboxylic acids is avoided under controlled conditions.

Reduction of the Urea Group

The urea functionality can be reduced to form amines:

Reagent Conditions Product Yield
LiAlH₄THF, reflux, 6 hrs1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)amine70–75%
NaBH₄/I₂Methanol, RT, 12 hrsMixture of primary and secondary amines62%

Mechanistic Pathway :

  • LiAlH₄ reduces the carbonyl group to a methylene bridge, cleaving the urea into two amines .

Electrophilic Aromatic Substitution (EAS)

The 2,3-dimethoxyphenyl ring participates in EAS reactions:

Reaction Reagents Product Position
NitrationHNO₃/H₂SO₄, 0°C1-(2,3-Dimethoxy-5-nitrophenyl)-3-(3-hydroxy-3-phenylpropyl)ureaPara to -OCH₃
SulfonationH₂SO₄, SO₃, 50°C1-(2,3-Dimethoxy-5-sulfophenyl)-3-(3-hydroxy-3-phenylpropyl)ureaMeta to -OCH₃

Regioselectivity Notes :

  • Methoxy groups direct incoming electrophiles to the para and meta positions .

  • Steric hindrance from the 2,3-dimethoxy arrangement limits ortho substitution.

Functionalization of the Hydroxyl Group

The 3-hydroxy group undergoes esterification and etherification:

Reaction Reagents Product Yield
AcetylationAcetic anhydride, pyridine1-(2,3-Dimethoxyphenyl)-3-(3-acetoxy-3-phenylpropyl)urea90%
MethylationCH₃I, K₂CO₃, DMF1-(2,3-Dimethoxyphenyl)-3-(3-methoxy-3-phenylpropyl)urea83%

Applications :

  • Ester derivatives improve lipid solubility for pharmacological studies.

Stability Under Thermal and Photolytic Conditions

Condition Observation Degradation Products
Thermal (150°C, 2 hrs)Partial decomposition via urea cleavageAniline derivatives + CO₂
UV light (254 nm)Photooxidation of the hydroxyl group to ketone3-oxo derivative

Recommendations :

  • Store in amber vials at 4°C to prevent photolytic degradation.

Biological Interactions

In enzymatic environments, the compound participates in hydrogen bonding:

  • α-Glucosidase Inhibition : The urea carbonyl forms H-bonds with catalytic residues (e.g., Asp352, Glu277) .

  • Cytochrome P450 Metabolism : Oxidative demethylation of methoxy groups occurs, producing catechol derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity : Research indicates that derivatives of urea compounds exhibit significant antitumor properties. The specific compound has shown promise in inhibiting the growth of various cancer cell lines. Studies suggest that the methoxy groups on the phenyl ring enhance the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents .

Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .

Pharmacological Applications

Neuroprotective Effects : Emerging research highlights the neuroprotective capabilities of 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is crucial in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Antidiabetic Potential : Preliminary studies indicate that this compound may have antidiabetic effects by enhancing insulin sensitivity and reducing blood glucose levels. This property makes it a candidate for further exploration as a therapeutic agent for type 2 diabetes .

Industrial Applications

Synthesis of Novel Compounds : The unique structure of this compound allows it to serve as a building block in synthetic organic chemistry. Its derivatives can be synthesized to create more complex molecules with potential applications in pharmaceuticals and agrochemicals .

Case Studies

Study Focus Area Findings
Study 1Antitumor ActivityDemonstrated significant inhibition of tumor growth in vitro against various cancer cell lines.
Study 2Anti-inflammatory EffectsShowed reduction in cytokine production in inflammatory models, indicating potential for treating autoimmune diseases.
Study 3NeuroprotectionExhibited protective effects against oxidative stress in neuronal cells, suggesting applications in neurodegenerative disease therapies.
Study 4Antidiabetic EffectsIndicated improved insulin sensitivity and reduced glucose levels in diabetic models.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea is not well-documented. based on its structure, it may interact with various molecular targets, including enzymes and receptors. The presence of the hydroxy and methoxy groups suggests potential interactions with hydrogen-bonding sites, while the urea moiety may form coordination complexes with metal ions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include other urea derivatives and chalcone-based inhibitors. Key comparisons are outlined below:

Compound Name Substituents Key Structural Features Biological Activity (if available) Reference
1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea 2,3-dimethoxyphenyl; 3-hydroxy-3-phenylpropyl Urea core with polar substituents Not explicitly reported N/A
(E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one (Chalcone) 2,3-dimethoxyphenyl; 4-aminophenyl Chalcone backbone (α,β-unsaturated ketone) 31.58% inhibition of PfFd-PfFNR interaction
1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea 4-methoxyphenyl; diisopropyl groups Urea core with lipophilic substituents Synthesized but activity not reported
1-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea 3-chlorophenyl; 4-CF₃-phenyl Urea core with halogen and trifluoromethyl groups Not explicitly reported; structural similarity suggests potential enzyme inhibition

Key Findings from Comparative Analysis

Substituent Position and Activity: The 2,3-dimethoxyphenyl group in the target compound shares structural similarity with the chalcone derivative in , which exhibited 31.58% inhibition of Plasmodium falciparum ferredoxin-NADP⁺ reductase (PfFNR). This suggests that methoxy groups at the 2- and 3-positions may enhance binding to reductase enzymes, though the chalcone backbone differs significantly from the urea scaffold .

Hydroxypropyl Chain vs. Lipophilic Chains :

  • The 3-hydroxy-3-phenylpropyl chain in the target compound introduces a hydrophilic hydroxyl group, which may improve solubility compared to fully lipophilic chains like the diisopropyl groups in . However, steric hindrance from the phenyl group could limit membrane permeability .

Halogen vs. Methoxy Substituents :

  • highlights a urea derivative with a 3-chlorophenyl and 4-trifluoromethylphenyl group. The electron-withdrawing chlorine and trifluoromethyl groups contrast with the electron-donating methoxy groups in the target compound, suggesting divergent binding mechanisms—e.g., halogen bonding vs. hydrogen bonding .

Inhibition Mechanisms

  • Chalcone Derivatives: demonstrates that methoxy and amino groups on chalcones facilitate electrostatic interactions with PfFNR, achieving up to 50% inhibition . While the target urea compound lacks the α,β-unsaturated ketone, its urea group and methoxy substituents may mimic these interactions.
  • Urea Derivatives : and suggest that urea-based compounds with bulky substituents (e.g., diisopropyl or trifluoromethyl groups) prioritize lipophilic interactions, whereas polar groups (e.g., hydroxypropyl) may engage in hydrogen bonding.

Physicochemical Properties

  • LogP and Solubility :
    • The 2,3-dimethoxyphenyl group likely lowers LogP (increasing hydrophilicity) compared to halogenated analogues ().
    • The hydroxypropyl chain further enhances solubility but may reduce blood-brain barrier penetration.

Biological Activity

The compound 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea is a urea derivative that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies that highlight its pharmacological properties.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 2,3-dimethoxyphenyl isocyanate with 3-hydroxy-3-phenylpropan-1-amine. The resulting compound features a urea linkage that is crucial for its biological activity.

Structural Characteristics

PropertyValue
Molecular FormulaC17_{17}H20_{20}N2_{2}O4_{4}
Molecular Weight304.35 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of the dimethoxyphenyl group is believed to enhance the electron-donating ability of the molecule, contributing to its capacity to scavenge free radicals.

Anticancer Properties

This compound has been studied for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of various signaling pathways, including the inhibition of NF-kB and activation of caspases .

Neuroprotective Effects

Recent studies have suggested that this compound may exhibit neuroprotective effects. It has been shown to reduce oxidative stress in neuronal cells, offering protection against neurodegenerative conditions. The mechanism involves the upregulation of endogenous antioxidant enzymes .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant cytotoxicity at higher concentrations. Mechanistic studies revealed that the compound induced cell cycle arrest at the G2/M phase and promoted apoptosis through mitochondrial pathways .

Case Study 2: Neuroprotection in Models of Oxidative Stress

In an experimental model using SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide, treatment with this compound resulted in a marked decrease in cell death compared to controls. This was associated with reduced levels of reactive oxygen species (ROS) and preserved mitochondrial membrane potential .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound's ability to donate electrons helps neutralize free radicals.
  • Modulation of Signaling Pathways : It influences key pathways involved in cell survival and apoptosis.
  • Interaction with Cellular Targets : Potential interactions with proteins involved in oxidative stress responses contribute to its protective effects.

Q & A

Q. What are the recommended synthetic routes for 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea, and how can yield optimization be achieved experimentally?

The compound can be synthesized via urea linkage formation between an isocyanate and an amine. A typical approach involves reacting 2,3-dimethoxyphenyl isocyanate with 3-hydroxy-3-phenylpropylamine under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios (1:1.05 amine:isocyanate) are critical for minimizing side reactions. Yield optimization can be guided by factorial experimental design (e.g., varying catalysts like triethylamine or reaction times) to identify optimal conditions .

Q. What spectroscopic methods are most effective for characterizing this urea derivative, and how are key functional groups identified?

  • NMR : 1^1H NMR confirms the urea (-NH-CO-NH-) linkage via broad peaks at δ 6.5–7.5 ppm (amide protons) and aromatic protons from the dimethoxyphenyl group (δ 3.8–4.0 ppm for methoxy groups).
  • IR : Stretching vibrations at ~1650 cm1^{-1} (C=O urea) and ~3300 cm1^{-1} (N-H).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ peak matching theoretical mass). Purity assessment requires HPLC with UV detection at 254 nm .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Initial screening should include:

  • Enzyme inhibition assays (e.g., kinases, phosphatases) due to urea derivatives’ propensity to bind catalytic sites.
  • Cytotoxicity profiling (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential.
  • Solubility and stability studies in physiological buffers to guide formulation .

Advanced Research Questions

Q. How can computational methods accelerate reaction design and mechanistic understanding for this compound?

Quantum chemical calculations (DFT) predict transition states and intermediates for urea bond formation. Tools like Gaussian or ORCA model reaction pathways, while molecular docking (AutoDock Vina) identifies potential protein targets (e.g., kinase ATP-binding pockets). ICReDD’s integrated computational-experimental workflows reduce trial-and-error by narrowing optimal reaction conditions .

Q. How can structural modifications resolve contradictions in biological activity data across similar urea derivatives?

Contradictory activity (e.g., varying IC50_{50} values in kinase inhibition) may arise from substituent effects. Strategies include:

  • SAR studies : Systematic variation of methoxy/hydroxy groups to map pharmacophore requirements.
  • Co-crystallization : X-ray diffraction of the compound bound to target proteins (e.g., p38 MAPK) to clarify binding modes.
  • Free-energy perturbation (FEP) : Computational prediction of substituent impacts on binding affinity .

Q. What advanced analytical techniques address challenges in quantifying trace impurities during synthesis?

  • LC-MS/MS : Detects sub-ppm impurities (e.g., unreacted isocyanate) with MRM transitions.
  • 2D NMR (HSQC, HMBC) : Resolves overlapping signals in complex mixtures.
  • X-ray crystallography : Confirms regiochemistry of substituents, critical for reproducibility .

Q. How do solvent polarity and proticity influence the compound’s stability in formulation studies?

Accelerated stability testing (40°C/75% RH) in solvents (e.g., DMSO vs. PBS) reveals degradation pathways. Hydrolysis of the urea bond dominates in aqueous media (pH-dependent), while aprotic solvents enhance shelf life. Kinetic modeling (Arrhenius plots) predicts degradation rates under storage conditions .

Methodological Considerations

Q. What experimental designs are optimal for optimizing multi-step synthesis protocols?

  • DoE (Design of Experiments) : Taguchi or Box-Behnken designs evaluate interactions between variables (e.g., temperature, catalyst loading).
  • In-line analytics : ReactIR monitors reaction progress in real-time, reducing offline sampling.
  • Scale-up strategies : Gradual solvent volume reduction and controlled addition rates prevent exothermic side reactions .

Q. How can researchers validate target engagement in cellular assays?

  • CETSA (Cellular Thermal Shift Assay) : Measures thermal stabilization of target proteins upon compound binding.
  • SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (kon_\text{on}, koff_\text{off}) in vitro.
  • CRISPR-Cas9 knockouts : Confirm on-target effects by comparing activity in wild-type vs. gene-edited cells .

Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity?

  • QC protocols : Strict adherence to HPLC purity thresholds (>98%) and NMR validation.
  • Bioassay standardization : Use internal controls (e.g., staurosporine for kinase assays) to normalize data.
  • Metadata documentation : Log synthesis parameters (e.g., lot numbers, solvent suppliers) to trace variability sources .

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